Spathodic acid

Description

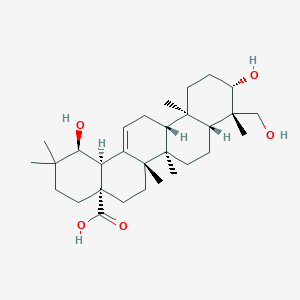

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)13-15-30(24(34)35)16-14-28(5)18(22(30)23(25)33)7-8-20-26(3)11-10-21(32)27(4,17-31)19(26)9-12-29(20,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22-,23+,26+,27-,28-,29-,30+/m1/s1 |

InChI Key |

TUOYZAJHBIXONX-CGSJAQJOSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)CO)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1O)C)C(=O)O)C |

Origin of Product |

United States |

Natural Occurrence and Botanical Derivation of Spathodic Acid

Primary Botanical Source: Spathodea campanulata (African Tulip Tree)

Spathodic acid is predominantly isolated from Spathodea campanulata P. Beauv., a flowering plant belonging to the Bignoniaceae family. semanticscholar.org Commonly known as the African tulip tree, fountain tree, or flame-of-the-forest, this species is native to tropical Africa but is now widely cultivated as an ornamental tree in tropical and subtropical regions across the globe. nih.govresearchgate.net The genus Spathodea is monotypic, meaning it contains only this single species.

Phytochemical investigations of various parts of Spathodea campanulata have led to the isolation of a diverse array of secondary metabolites, including iridoids, steroids, flavonoids, and triterpenoids, with this compound being a key constituent of the latter group. researchgate.netjapsonline.com

Distribution within Spathodea campanulata Tissues

This compound is not uniformly distributed throughout the tissues of the African tulip tree. The highest concentrations of this compound have been consistently reported in the stem bark. researchgate.netresearchgate.net Numerous studies focusing on the isolation and characterization of compounds from Spathodea campanulata have utilized the stem bark as the primary plant material, leading to the successful identification of this compound.

In addition to the stem bark, this compound has also been detected in the leaves of Spathodea campanulata. nih.gov However, the concentration in the leaves is generally considered to be lower than in the stem bark. Other parts of the plant, such as the flowers and roots, have been analyzed for their phytochemical composition, but the stem bark remains the most significant source of this compound.

| Plant Tissue | Presence of this compound | Relative Concentration |

|---|---|---|

| Stem Bark | Present | High |

| Leaves | Present | Lower than Stem Bark |

| Flowers | Not consistently reported as a primary source | Likely low to absent |

| Roots | Not consistently reported as a primary source | Likely low to absent |

Chemotaxonomic Implications of this compound Presence

Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. The presence of specific classes of compounds can serve as markers for particular plant families, genera, or species. The Bignoniaceae family is known to produce a variety of secondary metabolites, including iridoids, flavonoids, and triterpenoids.

Within the Bignoniaceae, pentacyclic triterpenoids of the oleanane (B1240867) type, to which this compound belongs, are known to occur. However, the specific chemotaxonomic significance of this compound itself is not extensively documented in the available scientific literature. While the presence of oleanane-type triterpenoids is a characteristic feature of many plant families, the unique substitution pattern of this compound could potentially serve as a more specific marker for the genus Spathodea. Further research across a broader range of species within the Bignoniaceae is required to establish the precise chemotaxonomic value of this particular compound.

Comparative Analysis of this compound Content Across Different Plant Varieties or Geographical Origins

The biosynthesis and accumulation of secondary metabolites in plants can be influenced by genetic factors (varieties or cultivars) and environmental conditions, which are often linked to geographical origin. A comparative analysis of this compound content in Spathodea campanulata from different locations could provide insights into this variability.

To date, there is a lack of studies specifically comparing the quantitative content of this compound in Spathodea campanulata from different geographical regions. One study conducted on specimens from different climatic zones in Brazil focused on the variation of total phenolic and carotenoid content but did not provide specific data on this compound. nih.gov Therefore, while it is plausible that the concentration of this compound varies depending on the plant's origin and environmental stressors, there is currently no direct scientific evidence to substantiate this for this specific compound. Further research is needed to investigate the potential for geographical and varietal differences in this compound accumulation.

Advanced Methodologies for Isolation and Purification of Spathodic Acid

Purity Assessment Techniques Post-Isolation

After the isolation and purification of Spathodic acid, a range of analytical techniques are employed to confirm its identity and assess its purity. These methods are crucial to ensure the reliability of subsequent research and applications.

Key purity assessment techniques include:

Thin Layer Chromatography (TLC): TLC is a rapid and sensitive method used to monitor the separation process, determine the number of components in a mixture, identify compounds by comparison with standards, and assess the purity of the isolated compound jetir.orgmdpi.com. It involves spotting the sample on a stationary phase (e.g., silica (B1680970) gel plate) and allowing a solvent system to elute, separating components based on their differential affinities jetir.org.

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the chromophoric properties of the compound, providing information about conjugation and functional groups koreascience.krresearchgate.net.

Mass Spectrometry (MS): Techniques such as Electron Ionization Mass Spectrometry (EI/MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are vital for determining the molecular weight and fragmentation pattern of this compound, aiding in structural elucidation and confirming its molecular formula koreascience.krresearchgate.netresearchgate.netchemfaces.comresearchgate.net. For instance, ESI-MS has been used to identify the deprotonated ion of this compound researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are indispensable for elucidating the complete chemical structure of this compound by providing detailed information about the connectivity of atoms and their chemical environment koreascience.krresearchgate.netuel.brresearchgate.netredalyc.orgchemfaces.comresearchgate.net.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation aip.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used for both the separation and quantification of compounds. It can be used to assess the purity of this compound by determining the presence and quantity of any remaining impurities redalyc.org.

Melting Point Determination: For crystalline solids, a sharp and characteristic melting point range is an indicator of high purity researchgate.nettifr.res.in. Impurities typically broaden and depress the melting point.

These techniques, often used in combination, provide comprehensive data to confirm the identity and establish the purity profile of isolated this compound.

Table 2: Common Purity Assessment Techniques for this compound

| Technique | Principle | Information Provided | Reference |

| Thin Layer Chromatography (TLC) | Differential adsorption/desorption on stationary phase | Number of components, identity (R_f value), purity | jetir.orgmdpi.com |

| UV-Vis Spectroscopy | Absorption of UV-Vis light | Chromophoric groups, conjugation | koreascience.krresearchgate.net |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight, molecular formula, fragmentation pattern | koreascience.krresearchgate.netresearchgate.netchemfaces.comresearchgate.netresearchgate.net |

| NMR Spectroscopy | Nuclear spin in magnetic field | Detailed structural elucidation, atom connectivity, chemical environment | koreascience.krresearchgate.netuel.brresearchgate.netredalyc.orgchemfaces.comresearchgate.net |

| IR Spectroscopy | Absorption of infrared radiation | Identification of functional groups | aip.org |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Purity assessment, quantification of components | redalyc.org |

| Melting Point Determination | Temperature at which solid transitions to liquid | Purity (sharpness of melting range), characteristic physical property | researchgate.nettifr.res.in |

Structural Characterization and Elucidation of Spathodic Acid

Advanced Spectroscopic Techniques for Structure Determinationcreative-biostructure.comsdsu.edulibretexts.orgresearchgate.net

The elucidation of spathodic acid's molecular architecture relies heavily on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods provide complementary information regarding the compound's atomic connectivity, stereochemical arrangement, and elemental composition.

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of complex organic molecules like this compound. nih.gov It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within the molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns. docbrown.infolibretexts.org For carboxylic acids like this compound, the acidic proton of the carboxyl group typically appears at a highly deshielded chemical shift, often in the 10-12 ppm range. libretexts.org

To overcome challenges associated with low sample concentration, which is common when isolating natural products, modern NMR enhancements can be employed.

Cryoprobes: These are specialized NMR probes cooled with liquid helium or nitrogen. This cooling significantly reduces thermal noise in the electronics, leading to a substantial increase in the signal-to-noise ratio. The use of a cryoprobe can reduce the required experiment time or allow for the analysis of much smaller sample quantities.

Dynamic Nuclear Polarization (DNP-NMR): DNP-NMR is a technique that dramatically enhances NMR signal intensity by transferring the high polarization of electrons to the nuclei. While specific applications of these enhancements to this compound are not detailed in the surveyed literature, they represent powerful tools available to natural product chemists for analyzing minute quantities of isolated compounds with greater precision and speed. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netprinceton.edu The structure of this compound and related triterpenoids has been confirmed through the comprehensive use of these techniques. colab.ws

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the rings and side chains of the triterpenoid (B12794562) skeleton. sdsu.edumagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a clear map of all C-H bonds in the molecule. creative-biostructure.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the entire carbon skeleton. It detects correlations between protons and carbons that are two to four bonds away, allowing for the connection of different spin systems and the placement of quaternary carbons and functional groups. creative-biostructure.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system. creative-biostructure.com

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons (H-C-C-H), helping to map out proton spin systems within the molecular framework. sdsu.edu |

| HSQC | ¹H – ¹³C (One Bond) | Correlates each proton directly to the carbon it is attached to, assigning carbon chemical shifts. creative-biostructure.com |

| HMBC | ¹H – ¹³C (Multiple Bonds) | Shows long-range (2-4 bond) correlations, connecting fragments and establishing the overall carbon skeleton, including the position of non-protonated carbons. sdsu.edu |

| NOESY | ¹H – ¹H (Through Space) | Reveals protons that are physically close, which is critical for determining the 3D structure and relative stereochemistry of the molecule. creative-biostructure.com |

High-resolution mass spectrometry is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the calculation of its exact elemental formula. mdpi.com

For this compound, analysis by Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS) has been reported. researchgate.netresearchgate.net This technique provided a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 487.3429. This accurate mass measurement is consistent with the empirical molecular formula C₃₀H₄₈O₅, confirming the elemental composition of the compound. researchgate.net

| Technique | Ionization Mode | Observed Ion | Measured m/z | Deduced Molecular Formula |

|---|---|---|---|---|

| LC-ESI-QTOF-MS | Negative | [M-H]⁻ | 487.3429 | C₃₀H₄₈O₅ researchgate.net |

ESI and APCI are "soft" ionization techniques that are well-suited for analyzing complex, thermally fragile molecules like triterpenoids. d-nb.infonih.gov

Electrospray Ionization (ESI): This is the most common ionization source coupled with liquid chromatography for the analysis of natural products. nih.gov It is particularly effective for polar molecules and generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.gov The identification of this compound has been achieved using ESI. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is often used for less polar compounds that are not as easily ionized by ESI. It typically also produces protonated or deprotonated molecular ions. nih.govresearchgate.net The choice between ESI and APCI depends on the analyte's properties and the chromatographic conditions used. d-nb.info

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govuab.edu In the case of this compound, the deprotonated molecular ion ([M-H]⁻ at m/z 487.3) would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern would reveal characteristic losses corresponding to the functional groups present in the molecule. For a triterpenoid carboxylic acid, common fragmentation pathways include the loss of water (H₂O) from hydroxyl groups and the loss of carbon dioxide (CO₂) from the carboxylic acid group. This fragmentation data helps to confirm the presence and location of these functional groups, corroborating the structure proposed by NMR data. uab.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, and a spectrum is produced by plotting the percentage of transmitted light against the wavenumber (in cm⁻¹) of the radiation. mdpi.com

The structure of this compound was initially characterized using a suite of spectroscopic methods, including IR spectroscopy, following its isolation from the stem bark of Spathodea campanulata. japsonline.comarjournals.org The analysis of its IR spectrum is crucial for identifying key functional groups that define its chemical nature as a triterpenoid carboxylic acid.

The expected characteristic absorption bands for the functional groups present in this compound are detailed in the table below. These include a very broad O–H stretch typical of a hydrogen-bonded carboxylic acid, an intense C=O stretch, and various C-H and C-O stretching and bending vibrations. nist.govd-nb.info

Table 1: Expected Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3300 | Broad, Strong |

| Carbonyl (in Carboxylic Acid) | C=O Stretch | 1705–1720 | Strong |

| Alcohol | O–H Stretch | 3200–3550 | Broad, Strong |

| Alkene | =C–H Stretch | 3020–3100 | Medium |

| Alkene | C=C Stretch | 1630–1680 | Variable |

| Alkane | C–H Stretch | 2850–3000 | Medium to Strong |

| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium |

This table is generated based on standard IR correlation charts. The specific experimental values for this compound are reported in Ngouela et al., Phytochemistry, 1990. japsonline.com

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. anton-paar.com These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of stereocenters within a molecule like this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral sample. anton-paar.comsiu.edu This differential absorption (ΔA) is plotted as a function of wavelength. A CD spectrum provides information about the stereochemical arrangement of atoms, particularly around chromophores. nih.gov For a molecule like this compound, the carbonyl group of the carboxylic acid and the carbon-carbon double bond act as chromophores. The resulting CD signal, often a complex curve with positive and/or negative peaks known as a Cotton effect, can be compared with spectra of related compounds or with theoretical calculations to assign the absolute stereochemistry of the chiral centers. researchgate.net While CD spectroscopy is a critical tool for such determinations, specific CD spectral data for this compound have not been detailed in widely available literature.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of the wavelength. pressbooks.pubnih.gov The specific rotation, [α], is a fundamental property of a chiral compound. anton-paar.com An ORD curve plots this rotation against wavelength. In the vicinity of a chromophore's absorption band, the ORD curve shows a characteristic peak and trough, which is also known as the Cotton effect. researchgate.net The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chromophore's environment. anton-paar.com

A standard measurement in the characterization of chiral compounds is the specific rotation at a single wavelength, typically the sodium D-line (589 nm), denoted as [α]D. scispace.com This value provides a fundamental check for optical activity. The initial study on this compound would have included such a measurement to confirm its chiral nature. japsonline.com For comparison, the related triterpenoid 3-O-acetyloleanolic acid has a reported specific rotation of [α]D = +79. d-nb.infoscribd.com A full ORD curve provides more comprehensive data than a single rotation measurement, allowing for a more definitive assignment of absolute configuration. pressbooks.pub

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline compound at atomic resolution. researchgate.netresearchgate.net The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. scispace.com The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern of spots with varying intensities. researchgate.net By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated, from which the precise coordinates of every atom, as well as bond lengths and angles, can be determined. researchgate.net

For a complex polycyclic molecule like this compound, X-ray crystallography would provide unambiguous proof of its structural connectivity and, crucially, the relative and absolute stereochemistry of all its chiral centers. However, this technique is entirely dependent on the ability to grow a single crystal of suitable quality, which can be a significant challenge for many natural products.

To date, there are no published reports of a single-crystal X-ray diffraction analysis for this compound itself. A study on the related compound 3-epi-spathodic acid successfully used X-ray crystallography to confirm the structure of a different, new triterpenoid (coussaric acid) isolated in the same investigation, but not for 3-epi-spathodic acid, suggesting that suitable crystals of the latter may not have been obtained. uel.br Therefore, the definitive three-dimensional structure of this compound remains unconfirmed by this gold-standard method.

Computational Chemistry Approaches to Structure Elucidation

In the absence of a definitive X-ray crystal structure, computational chemistry methods have become powerful tools for corroborating proposed structures and predicting spectroscopic properties. nih.gov These in silico approaches can model the geometry and behavior of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for predicting a wide range of molecular properties, including optimized geometries, energies, and, importantly, spectroscopic data.

For a molecule like this compound, DFT calculations can be employed to:

Predict Chiroptical Spectra: DFT methods can be used to predict both CD and ORD spectra. By calculating the electronic transitions and rotational strengths for different possible stereoisomers of this compound, the calculated spectra can be compared to experimental data. A good match between the experimental and calculated spectrum for a specific isomer allows for the confident assignment of its absolute configuration. nist.gov

While no specific DFT studies on this compound have been published, this approach remains a valuable, state-of-the-art tool for the structural elucidation of complex natural products, offering a powerful means to validate structures proposed from experimental spectroscopic data.

Conformation Analysis and Molecular Dynamics Simulations

The static, two-dimensional representation of this compound, a complex pentacyclic triterpenoid, belies its intricate three-dimensional architecture and dynamic nature. Understanding its conformational preferences and behavior in a physiological environment is crucial for elucidating its structure-activity relationships. Computational chemistry, particularly conformation analysis and molecular dynamics (MD) simulations, provides powerful tools to explore these aspects at an atomic level. researchgate.netusp.br

Conformation Analysis

Conformation analysis aims to identify the stable, low-energy three-dimensional arrangements of a molecule. For a flexible structure like this compound, with its multiple chiral centers and ring systems, numerous conformers can exist. Computational methods, such as Density Functional Theory (DFT), are employed to predict the geometries and relative energies of these possible conformers. chemrxiv.orgrsc.org

The process typically involves generating a set of potential starting structures and optimizing their geometries to find energy minima on the potential energy surface. The relative stability of these conformers is determined by their calculated free energy. For complex natural products, this analysis is often coupled with experimental data, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. dntb.gov.uarsc.org Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles between adjacent protons, which are a direct function of the molecular conformation. chemrxiv.org By comparing DFT-calculated NMR parameters for different low-energy conformers with experimentally measured values, the predominant conformation in solution can be determined with high confidence. chemrxiv.org

For instance, a conformational study of this compound would involve calculating the ³JHH values for its most stable predicted conformers and comparing them to the values obtained from 1H-NMR experiments. A strong correlation between the experimental and calculated data for a specific conformer would validate its structure as the most populated in solution.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated ¹H-¹H Coupling Constants (JHH) for a Hypothetical Stable Conformer of this compound

| Proton Coupling | Experimental JHH (Hz) | Calculated JHH (Hz) (Conformer A) | Calculated JHH (Hz) (Conformer B) |

| J(H-2a, H-3) | 4.5 | 4.7 | 10.2 |

| J(H-2b, H-3) | 11.0 | 10.8 | 4.3 |

| J(H-18, H-19) | 3.0 | 3.2 | 8.9 |

| J(H-11a, H-12) | 5.0 | 5.1 | 5.3 |

| J(H-11b, H-12) | 2.5 | 2.6 | 2.5 |

| Note: This table is a hypothetical illustration of how data from conformational analysis would be presented. The values are not from an actual study on this compound but serve to demonstrate the methodology. |

Molecular Dynamics Simulations

While conformation analysis identifies stable energy states, molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. u-tokyo.ac.jpbonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves, flexes, and interacts with its environment over time. nih.gov These simulations are computationally intensive and can model the behavior of the molecule in various environments, such as in a vacuum, in an aqueous solution, or interacting with a biological macromolecule like a protein or a lipid membrane. rsc.org

A typical MD simulation of this compound would involve the following key steps:

System Setup: A starting conformation of this compound (often the lowest energy structure from DFT calculations) is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted while allowing the solvent molecules to relax around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals. nih.gov

Analysis of the MD trajectory can reveal crucial information about the structural stability, flexibility of different regions of the molecule, and the formation and breaking of intramolecular hydrogen bonds. Furthermore, MD simulations are invaluable for studying the interactions between this compound and potential biological targets, providing insights into binding mechanisms and the energetics of complex formation. nih.govrsc.org

Table 2: Key Parameters and Potential Insights from a Molecular Dynamics Simulation of this compound

| Parameter / Analysis | Description | Potential Insights |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Determines the accuracy of the simulation (e.g., GROMOS, AMBER, CHARMM). |

| Solvent Model | Explicit representation of solvent molecules. | Simulates the effect of a physiological environment on the conformation and dynamics of this compound. |

| Simulation Time | The duration of the production run. | Longer simulations allow for the observation of larger conformational changes and slower dynamic processes. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the overall structural stability of this compound during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies the most flexible and rigid regions of the molecule. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of intramolecular and intermolecular hydrogen bonds. | Elucidates the role of hydrogen bonding in stabilizing the conformation and mediating interactions. |

| Interaction Energy Calculation | Quantifies the non-bonded interaction energies (van der Waals, electrostatic) with other molecules. | Provides insights into the strength and nature of binding with a biological target. |

| Note: This table outlines the general principles and expected outcomes of an MD simulation applied to a molecule like this compound. |

Biosynthetic Pathways and Precursors of Spathodic Acid

Triterpenoid (B12794562) Biosynthesis Overview in Plants

Triterpenoids are a large and structurally diverse class of natural products, with over 20,000 distinct compounds identified. nih.gov They are synthesized via the isoprenoid pathway and all derive from a common C30 precursor, (3S)-2,3-oxidosqualene. nih.govlums.ac.ir The biosynthesis of triterpenoids can be broadly divided into three main stages: the synthesis of the five-carbon (C5) isoprenoid units, the formation of the linear C30 precursor squalene (B77637) and its subsequent epoxidation to 2,3-oxidosqualene (B107256), and the cyclization of 2,3-oxidosqualene into various triterpene scaffolds, which are then further modified by tailoring enzymes. nih.govlums.ac.ir

Plant triterpenoids include various subclasses such as sterols, steroids, and brassinosteroids, as well as a vast array of nonsteroidal compounds like saponins (B1172615). lums.ac.ir The initial cyclization of 2,3-oxidosqualene is a critical branching point that dictates the carbon skeleton of the final product and is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). lums.ac.ir This enzymatic step generates immense structural diversity, leading to over 100 different carbon skeletons. lums.ac.ir These basic skeletons then undergo extensive modifications, including oxidation, hydroxylation, and glycosylation, to produce the final bioactive compounds. frontiersin.org

Role of Isoprenoid Precursors in Spathodic Acid Formation

The fundamental building blocks for all terpenoids, including this compound, are two C5 isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized in plants through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov

The MVA pathway is primarily located in the cytosol and endoplasmic reticulum of plant cells. nih.gov It is the principal source of IPP and DMAPP for the biosynthesis of sesquiterpenes (C15) and triterpenoids (C30), including this compound. nih.gov The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then converted to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is considered a key rate-limiting step in the pathway. nih.gov A series of phosphorylation and decarboxylation reactions then converts mevalonic acid into IPP, which can be isomerized to DMAPP.

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. nih.gov It utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as initial substrates to produce IPP and DMAPP. nih.gov This pathway is generally responsible for the synthesis of smaller terpenoids like monoterpenes (C10) and diterpenes (C20), as well as carotenoids and the side chains of chlorophylls. nih.gov While there can be some crosstalk and exchange of isoprenoid precursors between the cytosol and plastids, the precursors for cytosolic triterpenoids like this compound are predominantly supplied by the MVA pathway. nih.gov

Table 1: Key Enzymes in the MVA and MEP Pathways

| Pathway | Enzyme | Abbreviation |

|---|---|---|

| MVA Pathway | Acetyl-CoA C-acetyltransferase | AACT |

| Hydroxymethylglutaryl-CoA synthase | HMGS | |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | |

| Mevalonate kinase | MVK | |

| Phosphomevalonate kinase | PMK | |

| Diphosphomevalonate decarboxylase | MVD | |

| Isopentenyl-diphosphate Delta-isomerase | IDI | |

| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MCS | |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | HDS | |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | HDR |

Cyclization Mechanisms in Triterpene Acid Biosynthesis

The formation of the characteristic polycyclic structure of triterpenoids is a remarkable enzymatic process. For this compound, which possesses an oleanane (B1240867) skeleton, the key cyclization step involves the conversion of the linear precursor, 2,3-oxidosqualene, into the pentacyclic scaffold of β-amyrin. researchgate.netfrontiersin.orgbibliotekanauki.pl This reaction is catalyzed by a specific oxidosqualene cyclase, namely β-amyrin synthase (bAS). researchgate.net

The cyclization mechanism is initiated by the protonation of the epoxide ring in 2,3-oxidosqualene, which triggers a cascade of electrophilic additions to the double bonds, forming successive rings. frontiersin.org This process generates a series of carbocation intermediates that are precisely controlled within the enzyme's active site. frontiersin.org For the formation of the β-amyrin skeleton, the squalene molecule is folded into a specific chair-chair-chair conformation. The cascade reaction proceeds through several rearrangements before being terminated by deprotonation to yield the stable pentacyclic structure of β-amyrin. frontiersin.orgbibliotekanauki.pl This β-amyrin molecule serves as the foundational scaffold for this compound and a multitude of other oleanane-type triterpenoids. bibliotekanauki.pl

Post-Cyclization Modifications (Hydroxylation, Oxidation, Glycosylation)

Once the fundamental β-amyrin skeleton is formed, it undergoes a series of "tailoring" reactions to become this compound. These modifications are crucial for the compound's final structure and biological activity. Based on the structure of this compound (3β,19α,24-trihydroxy-olean-12-en-28-oic acid), the following modifications of the β-amyrin scaffold are necessary researchgate.net:

Oxidation at C-28: The methyl group at the C-28 position of the β-amyrin skeleton is oxidized to a carboxylic acid. This is a multi-step process likely involving sequential oxidation from a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid. This transformation is a hallmark of many bioactive triterpenoid acids.

Hydroxylation at C-19: A hydroxyl group is introduced at the C-19 position with an alpha (α) configuration.

Hydroxylation at C-24: Another hydroxyl group is added at the C-24 position.

These oxidative reactions, particularly the hydroxylation and oxidation of methyl groups, are predominantly catalyzed by enzymes from the Cytochrome P450 (CYP) monooxygenase superfamily. frontiersin.orgresearchgate.net Different CYP enzymes exhibit high regio- and stereospecificity, ensuring that the modifications occur at the correct positions on the triterpene backbone. frontiersin.org For instance, enzymes from the CYP716A subfamily are known to be multifunctional C-28 oxidases involved in the biosynthesis of oleanane-type triterpenoids like oleanolic acid. researchgate.net

Glycosylation: Further structural diversity can be achieved through glycosylation, where sugar moieties are attached to the triterpenoid aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). Glycosylated forms of this compound, such as this compound 28-O-β-D-glucopyranoside, have been identified, indicating that UGTs are also part of the biosynthetic machinery. researchgate.net Glycosylation generally increases the water solubility and can significantly alter the pharmacological properties of the compound. rsc.org

Enzyme Systems and Gene Clusters Implicated in this compound Biosynthesis

While the complete biosynthetic gene cluster for this compound has not been explicitly characterized, recent advances in plant genomics and transcriptomics provide a strong basis for identifying the likely enzymatic machinery involved. nih.gov The biosynthesis of specialized metabolites in plants is often carried out by enzymes encoded by genes that are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the coordinated regulation and inheritance of the entire pathway.

The recent sequencing of the chromosome-level genome of Spathodea campanulata is a significant step towards elucidating the this compound pathway. maxapress.com This genomic resource, containing 23,695 predicted protein-coding genes, provides the foundation for identifying the specific genes responsible for its synthesis. maxapress.com Similarly, transcriptome analyses of Rubia yunnanensis, another source of this compound, have revealed a large number of putative genes involved in secondary metabolism, including many cytochrome P450s and UGTs. rsc.orgacs.orgnih.gov

Based on the known biosynthetic route of oleanane triterpenoids, the gene cluster for this compound in Spathodea campanulata or Rubia yunnanensis would be expected to contain:

A β-amyrin synthase (bAS) gene: This enzyme catalyzes the crucial cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. Homologs of bAS are widespread in plants that produce oleanane triterpenoids. researchgate.netphcogj.com

Multiple Cytochrome P450 (CYP) genes: Specific CYP genes would be responsible for the regioselective C-28 oxidation and the C-19 and C-24 hydroxylations. The CYP716 and CYP72 families are known to be heavily involved in triterpenoid modifications. frontiersin.orgresearchgate.net

UDP-glycosyltransferase (UGT) genes: For the production of glycosylated derivatives of this compound, one or more UGT genes would be required to attach sugar moieties. rsc.org

Future research involving genome mining and functional characterization of candidate genes from Spathodea campanulata and Rubia yunnanensis will be necessary to definitively identify and characterize the complete biosynthetic gene cluster for this compound.

Comparative Biosynthesis with Related Triterpenoids in Spathodea campanulata

The biosynthesis of this compound in Spathodea campanulata is an intricate process that is best understood in the context of the broader triterpenoid synthetic pathways active within the plant. Triterpenoids are a large and structurally diverse class of natural products derived from a common 30-carbon precursor, squalene. nih.gov The synthesis begins with the cyclization of (3S)-2,3-oxidosqualene, a pivotal branch point in isoprenoid metabolism. nih.gov This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational carbon skeletons of various triterpenoids. nih.gov

In Spathodea campanulata, a variety of triterpenoids with oleanane and ursane (B1242777) skeletons have been identified, suggesting the presence of at least two distinct OSCs: β-amyrin synthase and α-amyrin synthase. These enzymes produce the pentacyclic scaffolds of β-amyrin and α-amyrin, respectively. These precursors then undergo a series of post-cyclization modifications, primarily oxidations mediated by cytochrome P450 monooxygenases (CYP450s) and other enzymes, which introduce hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the carbon skeleton. This "decorating" of the basic scaffold is what creates the structural diversity of triterpenoids found in the plant, including this compound.

This compound is an oleanane-type triterpenoid, indicating its derivation from the β-amyrin skeleton. bibliotekanauki.plresearchgate.net Its biosynthesis is closely related to that of other oleanane derivatives also found in Spathodea campanulata, such as oleanolic acid and siaresinolic acid. researchgate.netnih.gov The biosynthetic divergence occurs at the post-amyrin stage, where different sets of oxidative enzymes act on the common precursor. For example, the formation of oleanolic acid involves the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid. The biosynthesis of this compound requires a more complex series of oxidations at different positions.

Similarly, the plant produces ursane-type triterpenoids like ursolic acid and tomentosolic acid, which derive from the α-amyrin skeleton. researchgate.netjapsonline.com The comparison of their biosynthetic pathways with that of this compound highlights the role of the initial cyclase enzyme in dictating the fundamental structure (oleanane vs. ursane) and the subsequent specific oxidative enzymes that create the final unique compounds.

The following table outlines the key comparative features of the biosynthesis of this compound and other major triterpenoids isolated from Spathodea campanulata.

Table 1: Comparative Biosynthetic Features of Triterpenoids in Spathodea campanulata

| Compound Name | Triterpenoid Type | Key Precursor | Key Biosynthetic Modifications (Post-Precursor) |

|---|---|---|---|

| This compound | Oleanane | β-Amyrin | Oxidation at multiple positions to yield hydroxyl and carboxyl groups characteristic of its C30H48O5 formula. mdpi.com |

| Oleanolic Acid | Oleanane | β-Amyrin | Oxidation of the C-28 methyl group to a carboxylic acid. |

| Siaresinolic Acid | Oleanane | β-Amyrin | Hydroxylation at C-19 in addition to the C-3 hydroxyl and C-28 carboxyl groups. |

| Ursolic Acid | Ursane | α-Amyrin | Oxidation of the C-28 methyl group to a carboxylic acid. |

| Tomentosolic Acid | Ursane | α-Amyrin | Additional hydroxylation at C-19 compared to ursolic acid. |

| Pomolic Acid | Ursane | α-Amyrin | Hydroxylation at C-19 and oxidation at C-28. nih.gov |

This comparative view demonstrates a key principle of plant secondary metabolism: the generation of vast chemical diversity through the combinatorial action of a limited number of core-scaffold-generating enzymes (OSCs) and a wider array of decorating enzymes (like CYP450s). The presence of both oleanane and ursane derivatives in Spathodea campanulata makes it a rich system for studying the evolution and regulation of these complex biosynthetic pathways. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

| Ursolic acid |

| Tomentosolic acid |

| Siaresinolic acid |

| Pomolic acid |

| Squalene |

| (3S)-2,3-oxidosqualene |

| β-Amyrin |

Chemical Synthesis and Derivatization Studies of Spathodic Acid

Strategies for Total Synthesis of Spathodic Acid

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. rsc.orgnih.gov These intricate processes involve the construction of the target molecule from simple, readily available starting materials. rsc.org Strategies for the total synthesis of similar complex molecules, such as glauconic acid and lissodendoric acid A, often rely on key chemical reactions to build the core structure. rsc.orgnih.gov For instance, the synthesis of glauconic and glaucanic acid utilized an early-stage aldol (B89426) reaction and an asymmetric 1,4-addition to establish three continuous stereocenters. A crucial intramolecular alkylation was then employed to form a nine-membered carbon ring. rsc.org

Another example is the total synthesis of endiandric acid J and beilcyclone A, which began with cyclooctatetraene (B1213319) to quickly form a bicyclo[4.2.0]octadiene intermediate. rsc.org Similarly, the synthesis of kadcoccinic acid A trimethyl ester centered around a cyclopentenone structure, assembled through a gold(I)-catalyzed cyclization. nih.gov These examples highlight the innovative and diverse strategies that could potentially be adapted for the total synthesis of this compound, which would likely involve a multi-step process with careful control of stereochemistry.

Semisynthesis from Precursor Compounds

Semisynthesis, or partial chemical synthesis, offers an alternative and often more efficient route to obtaining complex natural products like this compound. wikipedia.org This approach utilizes structurally related compounds isolated from natural sources as starting materials, which are then chemically modified to yield the desired product. wikipedia.org Given that this compound is a pentacyclic triterpenoid (B12794562), it is plausible that it could be synthesized from more abundant, structurally similar triterpenes. bibliotekanauki.pl Many triterpenes are found in nature as glycosides, known as saponins (B1172615), which can be hydrolyzed to yield the aglycone (the non-sugar portion). bibliotekanauki.pl For example, this compound 28-O-β-D-glucopyranoside is a known natural glycoside of this compound. scilit.comresearchgate.net This glycoside could potentially be isolated and then hydrolyzed to yield this compound itself.

The general process of semisynthesis involves isolating a precursor from a natural source, such as a plant, and then performing a series of chemical reactions to convert it into the target molecule. wikipedia.org This method can be more cost-effective than total synthesis, especially for molecules with complex and stereochemically rich structures. wikipedia.org

Preparation and Characterization of this compound Derivatives

The modification of this compound through various chemical reactions can lead to the creation of novel derivatives with potentially enhanced properties. These derivatization studies are crucial for exploring the structure-activity relationships of the compound.

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. libretexts.orglibretexts.org

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgmasterorganicchemistry.com The reaction is reversible, and conditions can be optimized to favor the formation of the ester product. libretexts.org A variety of alcohols can be used to produce a range of ester derivatives.

Amidation: Amides are typically formed by reacting a carboxylic acid derivative, such as an acyl chloride, with an amine. libretexts.orgrsc.org The carboxylic acid can be converted to an acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. libretexts.org This allows for the introduction of various amine-containing groups onto the this compound scaffold.

These reactions provide a straightforward method for modifying the polarity and other physicochemical properties of this compound.

The structure of this compound presents several opportunities for oxidation and reduction reactions, which can alter its chemical and biological properties. libretexts.orgucr.edu

Oxidation: An oxidation reaction involves the loss of electrons or an increase in oxidation state. libretexts.org Specific reagents can be used to oxidize certain functional groups. For example, if this compound contains secondary alcohol groups, they could potentially be oxidized to ketones using reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). ucr.edu

Reduction: A reduction reaction involves the gain of electrons or a decrease in oxidation state. libretexts.org The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

These modifications can lead to derivatives with altered functional groups and potentially different biological activities.

Glycosylation, the attachment of sugar moieties, and sulfation, the addition of a sulfate (B86663) group, are important modifications that can significantly impact the properties of natural products. thermofisher.comnih.gov

Glycosylation: The process of forming glycosides can occur at hydroxyl groups on the this compound molecule. thermofisher.com As previously mentioned, a natural glycoside of this compound exists, indicating that the molecule is amenable to this modification. scilit.comresearchgate.net Synthetic glycosylation can be achieved through various chemical methods, allowing for the attachment of different types of sugars.

Sulfation: Sulfated glycans have been identified in various biological contexts. nih.govmdpi.com The hydroxyl groups on this compound or its glycosylated derivatives could potentially be sulfated. This modification introduces a negatively charged sulfate group, which can significantly alter the molecule's solubility and its interactions with biological targets. nih.gov

To enhance its potential for targeted delivery in research applications, this compound can be conjugated to peptides or polymers. nih.govnih.gov

Peptide Conjugation: The carboxylic acid group of this compound can be covalently linked to the amine group of a peptide using coupling agents. frontiersin.orgfrontiersin.org This creates a peptide-drug conjugate (PDC), which can be designed to target specific cells or tissues by choosing a peptide that binds to a particular receptor. frontiersin.org

Polymer Conjugation: this compound can also be attached to biocompatible polymers like polyethylene (B3416737) glycol (PEG) or poly(lactic-co-glycolic acid) (PLGA). nih.govmdpi.com This conjugation can improve the pharmacokinetic profile of the molecule, potentially leading to increased stability and circulation time in research models. nih.gov The polymer can be functionalized with targeting ligands to direct the conjugate to specific sites. nih.gov

These conjugation strategies are at the forefront of research aimed at developing targeted therapeutic systems.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (preclinical)

Currently, there is a notable absence of publicly available scientific literature detailing the chemical synthesis and preclinical structure-activity relationship (SAR) studies of this compound derivatives. Extensive searches of academic and research databases have not yielded any specific studies focused on the targeted chemical modification of the this compound scaffold to explore how structural changes influence its biological activity.

This compound, a triterpenoid naturally occurring in plants such as Spathodea campanulata, has been identified as a component of extracts with potential biological activities, including effects against Helicobacter pylori. researchgate.net However, the progression from identifying the natural product to undertaking medicinal chemistry efforts to synthesize derivatives and systematically evaluate their therapeutic potential appears to be a gap in the current research landscape.

SAR studies are a cornerstone of modern drug discovery, providing crucial insights into the pharmacophore—the essential molecular features responsible for a compound's biological activity. Such studies typically involve the synthesis of a library of analogues where specific parts of the lead molecule, in this case, this compound, are systematically altered. These modifications can include changes to functional groups, stereochemistry, and the carbon skeleton. The resulting derivatives are then subjected to preclinical biological assays to determine how these changes affect their potency, selectivity, and other pharmacological properties.

The generation of a data table, which is a standard output of SAR studies, would require data from such systematic preclinical testing. This table would typically correlate the specific structural modifications of the this compound derivatives with their measured biological activities (e.g., IC50 values against a particular enzyme or cell line).

Without any published research on the synthesis of this compound derivatives and their subsequent biological evaluation, a detailed analysis of their structure-activity relationships cannot be provided at this time. Future research in this area would be necessary to elucidate the therapeutic potential of this natural product scaffold.

Pharmacological and Biological Research of Spathodic Acid Preclinical and Mechanistic Focus

Antioxidant and Free Radical Scavenging Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. researchgate.net Spathodic acid has demonstrated notable antioxidant capabilities through various mechanisms.

The antioxidant potential of a compound can be evaluated using several in vitro assays that measure its ability to scavenge free radicals or reduce oxidants. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govresearchgate.nete3s-conferences.orgresearchgate.net These assays rely on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. researchgate.net

While specific data on this compound's performance in all these assays is not extensively detailed in the available literature, extracts of Spathodea campanulata, which contain this compound, have shown significant antioxidant activity. researchgate.net For instance, the antioxidant activity of plant extracts is often attributed to their phenolic and flavonoid content, which work by scavenging free radicals. researchgate.net The DPPH and ABTS assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical. nih.gove3s-conferences.org The FRAP assay, on the other hand, assesses the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). e3s-conferences.org The ORAC assay measures the capacity of an antioxidant to protect a fluorescent probe from oxidative damage. researchgate.net The presence of compounds like this compound is suggested to contribute to the observed antioxidant effects in these assays. mdpi.com

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to scavenge the stable DPPH radical. nih.gov | Decrease in absorbance of the DPPH solution. e3s-conferences.org |

| ABTS | Measures the decolorization of the ABTS radical cation by antioxidants. researchgate.net | Reduction in the absorbance of the ABTS solution. researchgate.net |

| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). e3s-conferences.org | Formation of a colored ferrous complex, measured by absorbance. e3s-conferences.org |

| ORAC | Measures the ability of an antioxidant to quench peroxyl radicals. researchgate.net | Inhibition of the decay of a fluorescent probe over time. researchgate.net |

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.commdpi.com In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes. nih.govaginganddisease.org These enzymes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis, which collectively enhance the cell's capacity to neutralize ROS and protect against oxidative damage. mdpi.commdpi.com

While direct evidence of this compound modulating the Nrf2 pathway is still emerging, the activation of this pathway is a recognized mechanism for the antioxidant effects of many natural compounds. mdpi.com The ability of a compound to activate the Nrf2 pathway represents a significant mechanism for cellular protection against oxidative stress. nih.gov

Preclinical studies using animal models are crucial for understanding how a compound's antioxidant activity translates to a physiological setting. Oxidative stress is a key pathogenic factor in a range of conditions, including neurodegenerative diseases and psychiatric disorders. mdpi.comfrontiersin.org Terpenoids, the class of compounds to which this compound belongs, have demonstrated efficacy in protecting the brain from neuroinflammation and oxidative stress in preclinical models. mdpi.com These compounds can mitigate oxidative damage by reducing the generation of reactive oxygen species and enhancing endogenous antioxidant defenses. frontiersin.org The inhibition of enzymes like monoamine oxidases (MAO), which produce hydrogen peroxide as a byproduct, is one mechanism by which some compounds reduce oxidative stress. mdpi.com

Anti-inflammatory Efficacy and Mechanisms in Preclinical Models

Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. Chronic inflammation is a hallmark of many diseases. researchgate.netmdpi.com this compound and related compounds have been investigated for their anti-inflammatory potential in various preclinical settings.

A key aspect of the inflammatory response is the production of signaling molecules called inflammatory mediators. These include cytokines and prostaglandins. frontiersin.org Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in initiating and perpetuating inflammation. frontiersin.orgnih.gov Prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), are lipid mediators synthesized via the cyclooxygenase (COX) pathway and are potent inducers of inflammation. researchgate.netcsic.es

Preclinical studies have shown that certain compounds can exert anti-inflammatory effects by inhibiting the production of these mediators. For example, some compounds have been found to reduce the levels of TNF-α, IL-1β, and IL-6 in inflamed tissues. frontiersin.org This reduction in pro-inflammatory cytokines can alleviate the inflammatory response. frontiersin.org Similarly, the inhibition of PGE2 production, often through the inhibition of the COX-2 enzyme, is a well-established mechanism for anti-inflammatory drugs. frontiersin.orgcsic.es

The expression of inflammatory mediators is controlled by intracellular signaling pathways. Two of the most critical pathways in inflammation are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov The NF-κB pathway is a primary regulator of genes involved in the inflammatory response. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, NF-κB is activated and translocates to the nucleus to induce the transcription of pro-inflammatory genes, including those for cytokines and COX-2. mdpi.com

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a crucial role in inflammation. frontiersin.orgijbs.com Activation of these kinases by various stimuli leads to the phosphorylation of downstream targets that regulate the expression of inflammatory genes. frontiersin.org Research has shown that inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins can effectively suppress the inflammatory response. mdpi.comijbs.com While direct studies on this compound's effect on these pathways are limited, its anti-inflammatory potential likely involves the modulation of these key signaling cascades. unimore.it

Table 2: Key Inflammatory Signaling Pathways

| Pathway | Key Proteins | Downstream Effects |

|---|---|---|

| NF-κB | IκBα, p65 mdpi.com | Nuclear translocation and transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). mdpi.com |

| MAPK | p38, JNK, ERK frontiersin.org | Phosphorylation of transcription factors leading to the expression of inflammatory mediators. frontiersin.org |

Antimicrobial Activities (Bacterial, Fungal, Viral)

This compound, a triterpene isolated from various plant sources, has been the subject of research for its potential antimicrobial properties. Studies have explored its efficacy against a range of microorganisms, including bacteria, fungi, and viruses.

Antibacterial Mechanisms

Research suggests that this compound, along with other compounds isolated from the stem bark of Spathodea campanulata, exhibits antibacterial activity. nih.govtandfonline.com While the precise mechanisms of this compound are not fully elucidated, the antibacterial actions of related terpenoids and fatty acids often involve disruption of the bacterial cell membrane and inhibition of critical enzymes. mdpi.comnih.gov

The antibacterial mechanisms of complex organic acids can involve several modes of action:

Membrane Disruption : They can increase the permeability of the bacterial cell membrane. mdpi.comnih.gov This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. nih.govresearchgate.net

Enzyme Inhibition : These compounds can interfere with the function of essential bacterial enzymes. For instance, some phenolic acids are known to inhibit bacterial RNA polymerase. mdpi.com Other traditional antibiotic mechanisms that can be affected include the inhibition of DNA/RNA replication, cell wall synthesis, protein synthesis, and metabolic pathways. nih.govlumenlearning.comnih.gov

Inhibition of Metabolic Pathways : Some antimicrobial compounds act as antimetabolites, interfering with essential metabolic processes like folic acid synthesis in bacteria. oregonstate.educationpressbooks.pub

While this compound itself has been identified as an antibacterial constituent, other compounds from its plant sources, such as p-hydroxybenzoic acid and oleanolic acid, have also demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria. nih.govtandfonline.com

Antifungal Research

The antifungal potential of this compound and its source extracts has also been investigated. Extracts from Spathodea campanulata, where this compound is found, have shown activity against various fungi. ecronicon.netashdin.com For instance, methanolic and ethanolic extracts of the plant have demonstrated significant action against Candida albicans. ecronicon.net

The proposed mechanisms for the antifungal activity of related compounds, particularly fatty acids, often center on the disruption of the fungal cell membrane. researchgate.net This can lead to increased membrane fluidity, leakage of intracellular contents, and cell death. researchgate.netdiva-portal.org Other potential targets include the inhibition of protein synthesis and topoisomerase activity. researchgate.net

Phenolic compounds found alongside this compound in Spathodea campanulata roots have also displayed antifungal properties against pathogens like Cladosporium herbarum. redalyc.orguel.br

Antiviral Investigations

Research into the antiviral properties of this compound and its derivatives has shown promising results, particularly against plant viruses. A derivative, this compound-28-O-β-D-glucopyranoside, isolated from Actinidia chinensis (kiwifruit) root bark, exhibited notable antiviral activity. innovationinfo.orgnih.govresearchgate.net This compound was identified as one of the main active constituents with potential for development as a biological antiviral agent against phytoviral diseases. nih.gov

Extracts from Spathodea campanulata, containing this compound, have also been tested for antiviral effects against human viruses. nih.govjapsonline.com A methanolic leaf extract showed activity against Human Herpesvirus-1 (HHV-1) by inhibiting the virus-induced cytopathic effect and reducing the viral infectious titre. nih.gov The antiviral activity of plant-derived compounds like polyphenols is often attributed to mechanisms such as blocking virus entry into host cells and inhibiting viral replication. mdpi.com

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound and extracts from plants containing this compound have been evaluated for their potential to inhibit the growth of cancer cells in preclinical studies. unimore.it

Research has indicated that this compound may contribute to the antiproliferative effects observed with extracts from Spathodea campanulata. researchgate.net These extracts have demonstrated cytotoxic effects against various human cancer cell lines. nih.gov For example, a leaf infusion and stem bark extracts of S. campanulata showed antineoplastic activity against FaDu, HeLa, and RKO cancer cell lines. nih.gov Furthermore, a derivative, this compound 28-O-β-D-glucopyranoside, was found in a plant extract that showed cytotoxic activity against A549, MCF-7, and HepG2 cell lines. scilit.com

The cytotoxic effects of fatty acids, a class to which this compound is related, on tumor cells may be partially mediated through the induction of lipid peroxidation. nih.gov

Table 1: Investigated Cancer Cell Lines and Effects This table is interactive. You can sort and filter the data.

| Plant Source / Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Spathodea campanulata Leaf Infusion & Stem Bark Extracts | FaDu, HeLa, RKO | Antineoplastic activity (CC50 119.03–222.07 µg/mL) | nih.gov |

| This compound 28-O-β-D-glucopyranoside (in extract) | A549, MCF-7, HepG2 | Cytotoxic activity | scilit.com |

| Scopalina ruetzleri Ethyl Acetate (B1210297) Fraction (Fatty Acids) | U87 (human glioma), SH-SY5Y (neuroblastoma) | Cytotoxic effects (IC50 < 20 μg/ml) | nih.gov |

| Linum numidicum Ethyl Acetate Extract | PC3 (prostate), MDA-MB-231 (breast) | Antiproliferative activity (IC50 133.2 & 156.9 µg/mL) | nih.gov |

| Senna alata Hexane Fraction | MCF-7 (breast) | Inhibition of proliferation (IC50 0.013 µg/mL) | scielo.sa.cr |

| Hydroxystearic Acid (5-HSA) | HeLa, HT29, MCF7 | Reduced cell proliferation | mdpi.com |

Cell Cycle Arrest Induction

The induction of cell cycle arrest is a key mechanism by which antiproliferative agents inhibit cancer cell growth. While direct studies on this compound's effect on the cell cycle are limited, research on related compounds and extracts provides insight into potential mechanisms.

For instance, studies on hydroxystearic acid, a related fatty acid, have shown that it can cause cell cycle arrest in the G0/G1 phase in human colorectal adenocarcinoma cells (HT29). mdpi.com Similarly, extracts from Linum species have been observed to cause cell cycle arrest in the G2/M phase or G0/G1 and G2/M phases in prostate cancer (PC3) cells, depending on the specific extract. nih.gov These findings suggest that a possible mechanism for the antiproliferative effects of compounds like this compound could be through the modulation of the cell cycle.

Apoptosis Pathway Modulation

Apoptosis, or programmed cell death, is another critical pathway targeted by anticancer agents. The modulation of apoptosis pathways can be triggered through either extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. researchgate.netnih.gov

Extracts containing compounds structurally related to this compound have been shown to induce apoptosis in cancer cells. For example, ethyl acetate extracts of Linum numidicum demonstrated significant apoptotic activity in PC3 prostate cancer cells. nih.gov The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which then forms a complex called an apoptosome to activate the caspase cascade. nih.gov Anti-apoptotic proteins like Bcl-2 can prevent this release. nih.gov The ability of natural compounds to induce apoptosis is a key area of interest in cancer research.

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. mdpi.commdpi.com The inhibition of angiogenesis is a key therapeutic strategy. Research into the specific anti-angiogenic mechanisms of isolated this compound is not extensively documented in available scientific literature.

However, studies on extracts from Spathodea campanulata, where this compound is a known constituent, provide some insight. researchgate.net An in-ovo study using the Chick Chorioallantoic Membrane (CAM) assay evaluated the anti-angiogenic potential of an ethanolic extract of Spathodea campanulata root bark (EESC). ijmpronline.com The results indicated that the extract inhibited the angiogenesis process in a dose-dependent manner when compared to the control group. ijmpronline.com While this suggests that constituents within the root bark have anti-angiogenic properties, the specific contribution of this compound to this activity has not been elucidated. ijmpronline.com

| Concentration of EESC (µg/ml) | Observed Effect on Angiogenesis | Reference |

|---|---|---|

| 10 - 200 | Dose-dependent inhibition of blood vessel formation in CAM assay. | ijmpronline.com |

Antimalarial Potential in Parasite Models

Extracts from Spathodea campanulata are used in traditional medicine for treating malaria, and various preclinical studies have validated the antiplasmodial activity of its extracts against Plasmodium species. japsonline.comsiu.eduids.ac.uk

Inhibition of Parasite Growth and Development

Spathodea campanulata leaf and bark extracts have demonstrated the ability to suppress parasitemia in mice infected with Plasmodium berghei. ids.ac.ukkiu.ac.ug In vitro studies have also shown that extracts are active against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. siu.edu For instance, an ethanol (B145695) fraction of the leaves showed significant antiplasmodial activity in a schizont maturation inhibition assay. siu.edu

Despite this compound being a known triterpenoid (B12794562) constituent of the plant, research specifically identifying it as one of the primary antimalarial compounds is lacking in the reviewed literature. japsonline.comresearchgate.net Studies that have isolated and identified the active principles responsible for the antimalarial effects have pointed to other compounds, such as ursolic acid and its derivatives. kiu.ac.ug Therefore, while the plant that contains this compound has confirmed antimalarial potential, direct evidence for this compound's role in inhibiting parasite growth and development is not yet established.

Target Identification within Parasite Biology

The specific molecular targets of Spathodea campanulata extracts within the malaria parasite are not fully characterized. For many antimalarial compounds, common targets include enzymes in vital metabolic pathways or processes like hemozoin formation. frontiersin.org Given the absence of direct studies on the antimalarial activity of isolated this compound, no specific parasitic targets for this compound have been identified. Further research is required to determine if this compound contributes to the observed antiplasmodial effects of the plant extracts and to identify its potential mechanism of action within the parasite.

Other Preclinical Biological Activities and Mechanistic Insights

Urease Activity Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogens, such as Helicobacter pylori. mdpi.com The inhibition of this enzyme is a therapeutic target. nih.govekb.eg

Research on extracts from the bark of Spathodea campanulata has shown potential for urease inhibition. A study investigating chemical components from the plant found that a specific sub-fraction of the bark extract, designated SB2, demonstrated the ability to inhibit the urease of H. pylori. mdpi.com Analysis of this fraction indicated the presence of triterpenoids. unimore.itmdpi.com Another document also noted that a sub-fraction containing this compound was capable of inhibiting urease in a bacterial model. unimore.it However, these studies did not report a specific IC50 value for the isolated this compound, and its precise mechanism of urease inhibition remains to be determined. The standard inhibitor used for comparison in many urease studies is thiourea. ekb.egresearchgate.netmdpi.com

Enzyme Inhibitory Effects (e.g., Cholinesterase, Amylase, Glucosidase, Tyrosinase)

The inhibitory effects of isolated this compound on various other enzymes have been suggested but not extensively proven through direct experimental evidence.

Cholinesterase: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. mmsl.cznih.gov A study on Spathodea campanulata extracts showed that methanolic extracts of the leaves and stem bark possessed inhibitory activity against acetylcholinesterase (AChE), while the stem bark extracts also inhibited butyrylcholinesterase (BChE). mdpi.com The authors suggested that this compound, among other constituents, could potentially contribute to this inhibition, but no direct testing of the pure compound was performed in that study. mdpi.com

Amylase and Glucosidase: Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. mdpi.comjppres.com Methanolic extracts of Spathodea campanulata leaves and stem bark were found to inhibit both α-amylase and α-glucosidase. mdpi.com Again, while this compound was listed as a potential contributor to this activity, specific inhibitory data for the isolated compound is not available. mdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medical applications to treat hyperpigmentation. kspbtjpb.org Methanol (B129727) extracts of S. campanulata showed significant tyrosinase inhibitory effects. mdpi.com As with the other enzymes, this compound was proposed as a possible active component, but direct evidence is pending further research. mdpi.com

| Enzyme | Activity of S. campanulata Extracts | Status of Isolated this compound | Reference |

|---|---|---|---|

| Cholinesterase (AChE, BChE) | Methanol extracts showed inhibitory activity. | Postulated as a potential inhibitor, but not directly tested. | mdpi.com |

| α-Amylase | Methanol extracts showed inhibitory activity. | Postulated as a potential inhibitor, but not directly tested. | mdpi.com |

| α-Glucosidase | Methanol and infusion extracts showed inhibitory activity. | Postulated as a potential inhibitor, but not directly tested. | mdpi.com |

| Tyrosinase | Methanol extracts showed the highest inhibitory effects. | Postulated as a potential inhibitor, but not directly tested. | mdpi.com |

Wound Healing Mechanisms (preclinical)